

A Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

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Compound of Interest

Compound Name: *Amino-cyclopropyl-acetic acid*

Cat. No.: *B106526*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carboxylic acid (ACC), a pivotal molecule in plant biology with emerging significance in neuroscience. This document details its chemical identity, biological functions, relevant quantitative data, and key experimental methodologies.

Chemical Identity and Synonyms

1-Aminocyclopropane-1-carboxylic acid is a cyclic, non-proteinogenic amino acid. Its unique strained three-membered ring structure is central to its chemical and biological properties.

CAS Number: 22059-21-8[1][2][3]

Synonyms:

- ACC
- ACPC
- 1-Amino-1-carboxycyclopropane[4]
- Carboxycyclopropylamine[5]

It is important to distinguish 1-Aminocyclopropane-1-carboxylic acid from other related compounds such as **Amino-cyclopropyl-acetic acid** (CAS: 15785-26-9) and its stereoisomers, which possess different chemical and biological profiles.

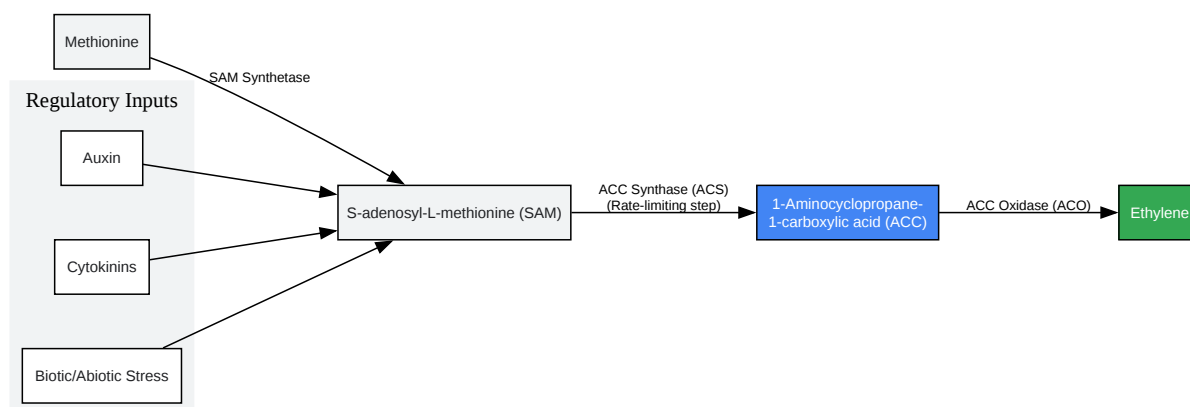
Core Biological Functions

ACC is primarily recognized for two distinct biological roles: as the immediate precursor to the plant hormone ethylene and as a signaling molecule in both plants and animals.

Ethylene Biosynthesis in Plants

In higher plants, ACC is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes, including seed germination, fruit ripening, and senescence.^{[1][2]} The biosynthesis of ethylene from ACC is a tightly regulated process.

The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase (ACS).^{[1][4]} This step is often the rate-limiting step in ethylene production. Subsequently, ACC is oxidized to form ethylene, carbon dioxide, and hydrogen cyanide by the enzyme ACC oxidase (ACO).^{[1][4]} The expression and activity of both ACS and ACO are modulated by various internal cues, such as other plant hormones (e.g., auxin, cytokinins), and external factors, including biotic and abiotic stresses.^{[1][2]}

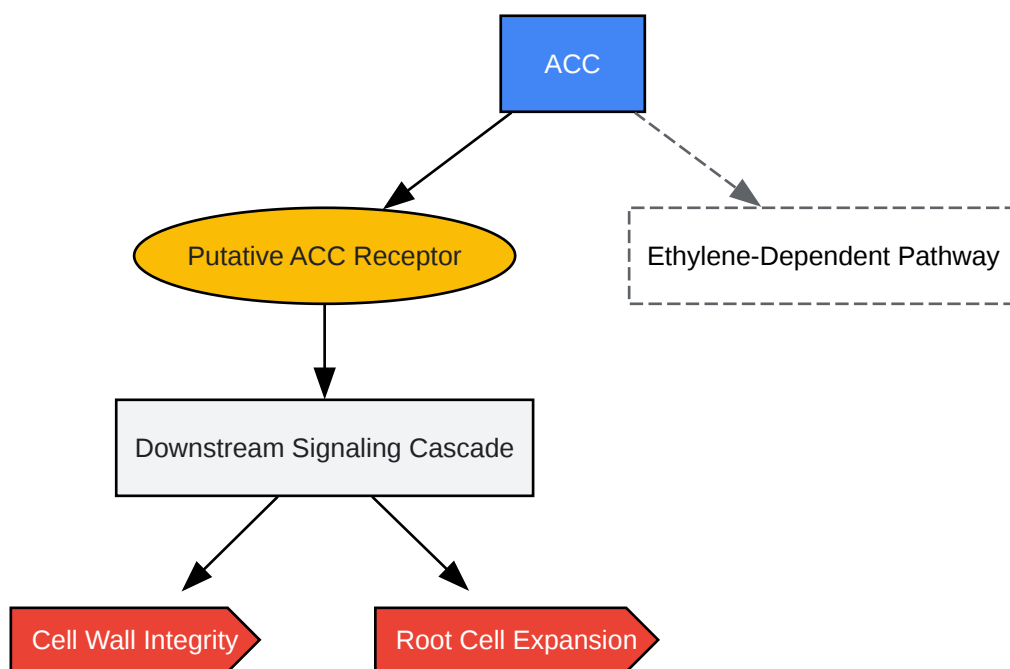


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Figure 1: The Ethylene Biosynthetic Pathway in Plants.

Ethylene-Independent Signaling in Plants

Emerging evidence suggests that ACC can function as a signaling molecule independent of its conversion to ethylene.[1][4][6] This non-canonical signaling role has been implicated in various aspects of plant development, including cell wall integrity and root cell expansion.[4][6] Studies using mutants insensitive to ethylene have shown that they still respond to exogenously applied ACC, indicating a separate signaling pathway.[7]



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Figure 2: Proposed Ethylene-Independent ACC Signaling.

Neuromodulatory Activity in Animals

In animal systems, ACC has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation.[8] It acts as a partial agonist at the glycine-binding site on the NMDA receptor complex.[9] This interaction can modulate neuronal activity and has been investigated for its potential neuroprotective effects.[10]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 1-Aminocyclopropane-1-carboxylic acid.

Parameter	Value	Organism/System	Reference
NMDA Receptor Activity			
IC50 (vs 3H-glycine binding)	38 nM	Rat forebrain membranes	
IC50 (NMDA-induced arachidonic acid release)	131 μ M	Cerebellar granule cells	
EC50 (NMDA effect potentiation)	43 \pm 6 nM	Rat hippocampal synaptosomes	[9]
Enzyme Kinetics			
Km of ACC synthase for SAM	1.74 mM	Penicillium citrinum	[11]
kcat of ACC synthase	0.56 s ⁻¹ per monomer	Penicillium citrinum	[11]
Km of ACC deaminase for ACC	4.8 mM	Penicillium citrinum	[11]
kcat of ACC deaminase	3.52 s ⁻¹	Penicillium citrinum	[11]

Experimental Protocols

This section outlines key experimental methodologies for the study of 1-Aminocyclopropane-1-carboxylic acid.

Quantification of ACC in Plant Tissues

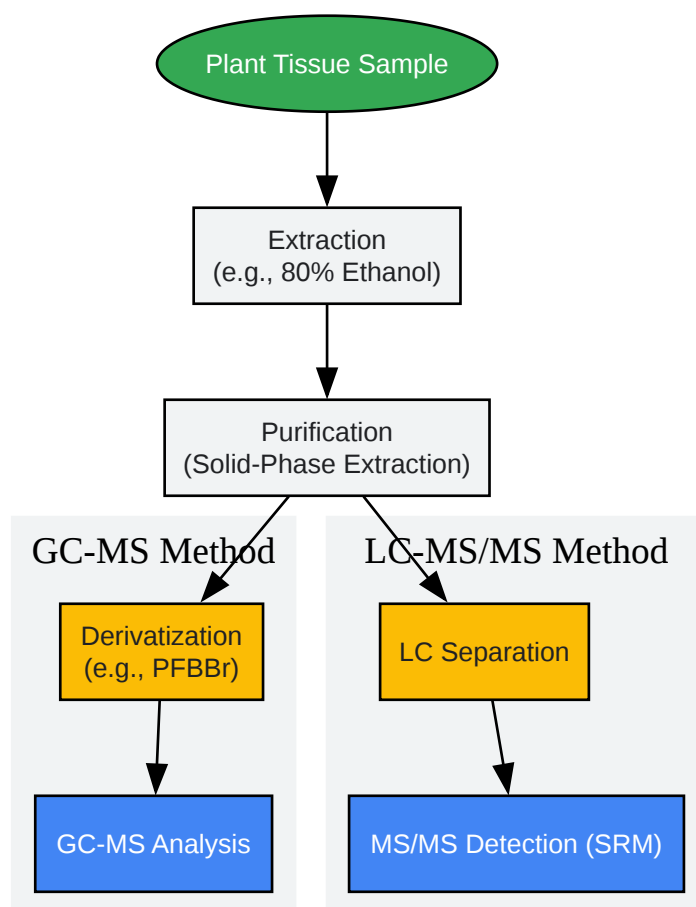
Accurate quantification of ACC is crucial for studying ethylene biosynthesis and its signaling roles. Due to its low abundance in plant tissues, sensitive analytical methods are required.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

- Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% ethanol).
- Solid-Phase Extraction (SPE): Purify the extract using a cation-exchange SPE cartridge to isolate amino acids, including ACC.
- Derivatization: Derivatize ACC to enhance its volatility for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBBr).[\[12\]](#)
- GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Quantification is often achieved using an isotope-labeled internal standard, such as $[2H_4]ACC$, for improved accuracy.[\[12\]](#) The detection limit for this method can be as low as 10 fmol.[\[12\]](#)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Extraction: Similar to the GC-MS method, extract ACC from plant tissue.
- Chromatographic Separation: Separate ACC from other metabolites using reversed-phase or ion-pair reversed-phase liquid chromatography.[\[13\]](#)[\[14\]](#)
- MS/MS Detection: Detect and quantify ACC using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition of the protonated molecule $[M+H]^+$ to a specific product ion is monitored for high selectivity.[\[13\]](#)[\[15\]](#) This method offers high sensitivity and specificity, with detection limits in the picomole range.[\[13\]](#)



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Figure 3: Workflow for ACC Quantification in Plant Tissues.

NMDA Receptor Binding Assay

To investigate the interaction of ACC with the NMDA receptor, competitive binding assays are commonly employed.

- **Membrane Preparation:** Prepare synaptic membranes from a suitable source, such as rat forebrain.
- **Incubation:** Incubate the membranes with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]-glycine).
- **Competition:** Perform the incubation in the presence of varying concentrations of unlabeled ACC.

- **Separation and Scintillation Counting:** Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
- **Data Analysis:** Determine the concentration of ACC that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Plant Root Elongation Assay

This bioassay is useful for studying the effects of ACC on plant development, particularly for dissecting ethylene-dependent and -independent responses.

- **Seed Sterilization and Plating:** Surface-sterilize seeds of the plant of interest (e.g., *Arabidopsis thaliana*) and plate them on a sterile growth medium (e.g., Murashige and Skoog medium).
- **Treatment:** Supplement the growth medium with a range of concentrations of ACC. For studying ethylene-independent effects, use ethylene-insensitive mutant lines (e.g., *ein2-5*).^[7]
- **Growth Conditions:** Grow the seedlings under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod).
- **Measurement:** After a defined growth period (e.g., 5-7 days), measure the primary root length of the seedlings.
- **Data Analysis:** Analyze the dose-response relationship between ACC concentration and root length to determine the physiological effects of ACC.

This technical guide provides a foundational understanding of 1-Aminocyclopropane-1-carboxylic acid for researchers and professionals. The provided data and protocols serve as a starting point for further investigation into the multifaceted roles of this important biomolecule.

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